molecular formula C20H18ClN3O5 B2781872 3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide CAS No. 1097409-66-9

3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide

Cat. No. B2781872
M. Wt: 415.83
InChI Key: UIVKRPKYVKAJJO-UHFFFAOYSA-N
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Description

3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW501516 and is classified as a selective androgen receptor modulator (SARM). It was initially developed as a potential treatment for metabolic and cardiovascular diseases but has since gained popularity in the sports community as a performance-enhancing drug. In

Scientific Research Applications

Synthesis and Photoluminescence Properties

Compounds with extended π-systems and specific functional groups, such as nitro, cyano, and methoxy groups, have been synthesized to explore their photoluminescence properties. For instance, π-extended fluorene derivatives have shown significant promise in the field of fluorescent materials, exhibiting high fluorescence quantum yields and unique solvatochromic behaviors. These materials find applications in the development of new fluorescent dyes and materials for optoelectronic devices (Kotaka, Konishi, & Mizuno, 2010).

Molecular Structure and Characterization

The detailed molecular structure and characterization of compounds with similar complex structures have been explored using techniques like IR, NMR, LC-MS, and X-ray crystallography. These studies are essential for understanding the chemical behavior, stability, and potential applications of new compounds in fields such as medicinal chemistry, materials science, and catalysis. For example, the crystal structure analysis of unsymmetrical Schiff bases derived from 2,3-diaminopyridine provides insights into the interactions and reactivity of similar compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).

Non-linear Optical Properties

Research on the synthesis and characterization of new chalcones, including those with chlorophenyl groups, has highlighted their potential in the field of non-linear optics (NLO). Such studies involve exploring the electronic and structural factors affecting the NLO properties, which are critical for the development of optical materials for applications in photonics, telecommunication, and information processing (Singh, Saxena, Prasad, & Kumar, 2012).

Bioevaluation and Nematicidal Activity

The synthesis and bioevaluation of compounds bearing phenyl and chlorophenyl groups have been conducted to assess their nematicidal activity against specific pests. Such research contributes to the development of new agrochemicals and pest management strategies. The incorporation of specific functional groups can significantly enhance the activity, offering insights into the design of more effective and environmentally friendly pesticides (Kumari, Singh, & Walia, 2014).

properties

IUPAC Name

3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5/c1-28-10-4-9-23-20(25)15(13-22)11-14-7-8-19(17(12-14)24(26)27)29-18-6-3-2-5-16(18)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVKRPKYVKAJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide

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